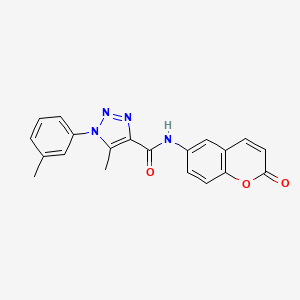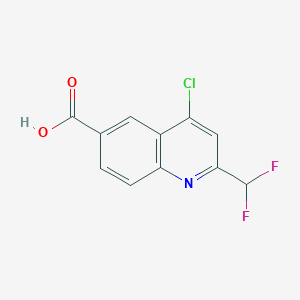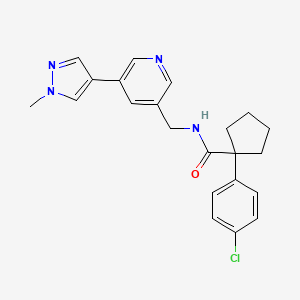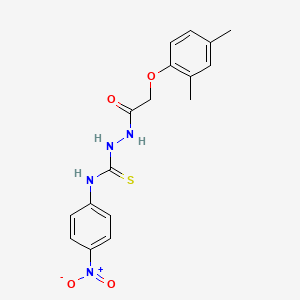
4-(N-乙基-N-苯磺酰基)-N-(4-磺酰基苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, also known as EPLIN, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPLIN is a sulfonamide derivative that has been synthesized through a multistep process.
科学研究应用
Inhibitors of SARS-CoV-2 Proteases
Application: Potential COVID-19 Therapeutics
Experimental Procedure: The compounds were synthesized using a green chemistry approach in ethanol at room temperature, achieving up to 90% yield. Their structures were confirmed via spectroscopic methods .
Results: The derivatives exhibited good binding affinity to the SARS-CoV-2 Mpro enzyme, with binding energy scores indicating strong interactions. The top-ranked compounds also showed a lower HOMO–LUMO energy difference compared to the standard drug Nirmatrelvir, suggesting efficient charge transfer at the molecular level .
Potential Impact: These findings highlight the derivatives as promising candidates for further in vivo studies and drug development against COVID-19.
Drug-likeness and Pharmacophore Modeling
Application: Drug Design and Discovery
Experimental Procedure: In silico analysis was performed, including adherence to Lipinski’s rule of five for drug-likeness and ADMET prediction to assess the pharmacokinetic properties .
Results: The analysis suggested that the compounds possess favorable drug-like properties and pharmacophores that align with the requirements for oral bioavailability and therapeutic potential .
Potential Impact: This application aids in the preclinical assessment of the compounds, streamlining the drug development process by identifying promising candidates early on.
Molecular Docking Studies
Application: Computational Drug Development
Experimental Procedure: Using the crystal structure of the Mpro enzyme, the compounds were computationally docked to predict their binding modes and affinities .
Results: The docking results revealed that the derivatives fit well within the active site, forming stable interactions with key amino acid residues .
Potential Impact: These studies are crucial for understanding the mechanism of action and for optimizing the compounds to enhance their efficacy as antiviral agents.
Density Functional Theory (DFT) Analysis
Application: Quantum Chemical Calculations
Experimental Procedure: The electronic properties, including the frontier molecular orbitals (HOMO and LUMO), were calculated to understand the charge distribution and reactivity of the compounds .
Results: The compounds displayed a lower energy gap between HOMO and LUMO, indicating a propensity for electron transfer, which is a desirable feature in drug molecules .
Potential Impact: DFT analysis provides a theoretical foundation for predicting the reactivity and stability of the compounds, which is beneficial for further chemical modifications and optimization.
Antimicrobial Activity
Application: Antimicrobial Drug Research
Experimental Procedure: The compounds were tested against a panel of bacteria and fungi to evaluate their antimicrobial efficacy .
Results: Some derivatives showed promising activity, indicating their potential as antimicrobial agents .
Potential Impact: The discovery of new antimicrobial compounds is crucial in the fight against antibiotic-resistant bacteria and emerging infectious diseases.
Green Chemistry Synthesis
Application: Sustainable Chemical Practices
Experimental Procedure: The compounds were synthesized in ethanol, a less toxic solvent, at room temperature, which minimizes energy consumption and environmental impact .
属性
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-2-24(18-6-4-3-5-7-18)31(28,29)20-12-8-16(9-13-20)21(25)23-17-10-14-19(15-11-17)30(22,26)27/h3-15H,2H2,1H3,(H,23,25)(H2,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYDYJPYWZQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2871300.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2871301.png)

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2871305.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2871308.png)
![5-benzyl-N-cyclopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871310.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2871312.png)


![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2871317.png)
![4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2871318.png)
